N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide
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Overview
Description
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary targets of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide are cyclooxygenase (COX) enzymes , specifically COX1 and COX2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators in various biological responses .
Mode of Action
This compound acts as a competitive inhibitor of COX enzymes . It binds to the active site of these enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 . This inhibition disrupts the production of downstream prostaglandins, such as thromboxane and prostacyclin .
Biochemical Pathways
The inhibition of COX enzymes affects the prostaglandin biosynthesis pathway . Prostaglandins play important roles in various biological responses, including inflammation, pain sensation, and regulation of blood flow . By inhibiting COX enzymes, this compound reduces the production of these prostaglandins, potentially alleviating symptoms associated with their overproduction .
Result of Action
The compound’s action results in a decrease in the production of prostaglandins, leading to potential therapeutic effects such as anti-inflammatory , analgesic , and antipyretic effects . Additionally, it has been found to exhibit cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Benzofuran Moiety: The benzofuran ring is synthesized via the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling Reactions: The benzodioxole and benzofuran intermediates are coupled using reagents such as carbodiimides and catalysts like 4-dimethylaminopyridine (DMAP) to form the final compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid share structural similarities and are studied for their biological activities
Benzofuran Derivatives: Compounds such as benzofuran-2-carboxylic acid are also similar and have applications in medicinal chemistry
Uniqueness
N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14FNO5/c24-15-5-3-4-14(10-15)23(27)25-20-16-6-1-2-7-17(16)30-22(20)21(26)13-8-9-18-19(11-13)29-12-28-18/h1-11H,12H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVGNFUXJCAII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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